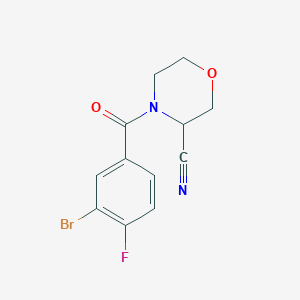
4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile is a chemical compound with the empirical formula C11H11BrFNO2 . It has a molecular weight of 288.11 .
Physical And Chemical Properties Analysis
4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile is a solid compound . It has a density of 1.5±0.1 g/cm3, a boiling point of 408.1±45.0 °C at 760 mmHg, and a flash point of 200.6±28.7 °C . The compound has a molar refractivity of 60.9±0.3 cm3, and a molar volume of 186.0±3.0 cm3 .Applications De Recherche Scientifique
Antimicrobial Activities
4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile and its derivatives have been studied for their antimicrobial properties. For instance, the synthesis of linezolid-like molecules, which involve modifications of the 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile structure, has shown promising antitubercular activities. These studies highlight the potential of such compounds in the development of new antimicrobial agents, particularly against tuberculosis (Başoğlu et al., 2012).
Antifungal Activities
Compounds containing the 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile moiety have been synthesized and evaluated for their antifungal efficacy. Some of these compounds, particularly those with 4-fluorobenzyl or 4-chlorobenzyl moieties, have demonstrated higher antifungal activity compared to standard antifungal agents like carbendazim. This suggests the potential use of these compounds in the development of new antifungal medications (Qu et al., 2015).
Antitumor Activities
The exploration of 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile derivatives in cancer research has led to the synthesis of compounds with significant antitumor properties. For example, 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, derived from 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile, has shown notable inhibition of the proliferation of various cancer cell lines, including A549, BGC-823, and HepG-2. This indicates the potential of such compounds in cancer therapy (Tang & Fu, 2018).
Photophysical Characterization
The photophysical properties of compounds related to 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile have been studied, with findings that can contribute to the development of photoluminescent materials and optical sensors. The detailed analysis of these compounds' absorption and emission spectra can lead to applications in material science and engineering (Chin et al., 2010).
Electrochemical Applications
The incorporation of morpholinium-functionalized anion-exchange membranes, derived from compounds like 4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile, in blend membranes has shown promising results in enhancing the chemical stability and thermal properties of polymer electrolytes. Such advancements are crucial for the development of efficient and durable alkaline fuel cells (Morandi et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-(3-bromo-4-fluorobenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrFN2O2/c13-10-5-8(1-2-11(10)14)12(17)16-3-4-18-7-9(16)6-15/h1-2,5,9H,3-4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMQECZPSRZNRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC(=C(C=C2)F)Br)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-fluorobenzoyl)morpholine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2377436.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2377437.png)
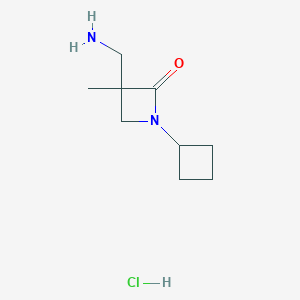
![2-Amino-6-(3,4-dimethoxyphenyl)-8H-indeno[1,2-d]thiazole Hydroiodide](/img/structure/B2377440.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2377441.png)
![methyl 4-(((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)carbamoyl)benzoate](/img/structure/B2377442.png)
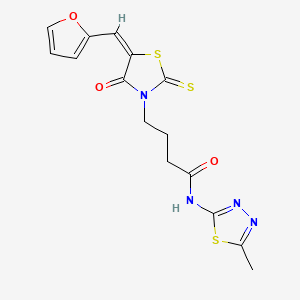
![Ethyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2377444.png)
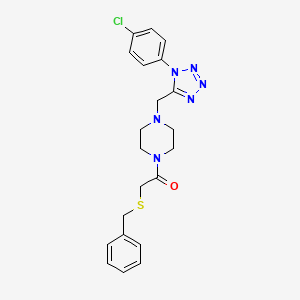
![N-[Cyano(cyclohexyl)methyl]-2-(2-ethylphenyl)acetamide](/img/structure/B2377448.png)

![2-(6,7-dimethyl-10-oxo-2,3,10,10a-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-9(1H)-yl)-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2377452.png)
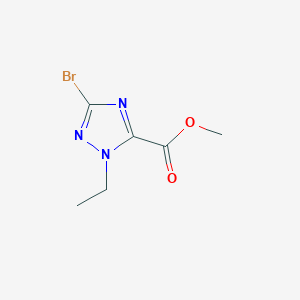
![{8-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl}methyl acetate](/img/structure/B2377456.png)